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Introduction
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant

promise in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR

mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[1] This

guide provides a detailed technical overview of the theoretical binding mode of Nazartinib to

the EGFR kinase domain, supported by quantitative data, detailed experimental protocols for

its characterization, and visualizations of the relevant signaling pathways.

Theoretical Binding Mode of Nazartinib to EGFR
The binding of Nazartinib to the EGFR kinase domain is a two-step process characterized by

initial reversible binding followed by the formation of an irreversible covalent bond. This

mechanism is a hallmark of third-generation EGFR TKIs, contributing to their high potency and

selectivity.

Covalent Interaction with Cysteine 797
The key feature of Nazartinib's interaction with EGFR is the formation of a covalent bond with

the thiol group of the Cysteine 797 (Cys797) residue located at the edge of the ATP-binding

pocket.[2][3] Nazartinib possesses a reactive acrylamide "warhead" that acts as a Michael
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acceptor. The nucleophilic attack by the Cys797 thiol group on the electrophilic carbon of the

acrylamide moiety results in an irreversible covalent linkage.[4] This permanent binding locks

the inhibitor in the active site, leading to sustained inhibition of EGFR kinase activity.

While a crystal structure of Nazartinib specifically bound to EGFR is not publicly available, its

binding mode can be reliably inferred from the crystal structures of other third-generation

inhibitors, such as Osimertinib (PDB IDs: 6JX0, 6Z4B), and second-generation inhibitors like

Afatinib (PDB ID: 4G5J), which also form a covalent bond with Cys797.[4][5][6]

Key Non-Covalent Interactions in the ATP-Binding
Pocket
Prior to covalent bond formation, Nazartinib's affinity and orientation within the ATP-binding site

are governed by a series of non-covalent interactions. These interactions are crucial for its

initial binding and proper positioning for the subsequent covalent reaction. The ATP-binding site

is a hydrophobic cleft formed by residues from the N- and C-lobes of the kinase domain.[7]

Key residues and interactions include:

Hinge Region: The anilino-quinazoline core of Nazartinib is predicted to form hydrogen

bonds with the backbone of Met793 in the hinge region of the kinase.[8] This interaction is

critical for anchoring the inhibitor in the active site and is a common feature among many

EGFR TKIs.[9]

Gatekeeper Residue (Methionine 790): The T790M mutation, a common mechanism of

resistance to first and second-generation EGFR inhibitors, introduces a bulkier methionine

residue at the "gatekeeper" position.[10] Third-generation inhibitors like Nazartinib are

specifically designed to accommodate this larger residue, contributing to their selectivity for

mutant EGFR over wild-type.[11] The presence of Met790 can lead to favorable hydrophobic

interactions with the inhibitor.[3]

Hydrophobic Interactions: The aromatic rings of Nazartinib are expected to engage in van

der Waals and hydrophobic interactions with several residues lining the ATP-binding pocket,

including Leu718, Val726, Ala743, and Leu844.[12] These interactions further stabilize the

inhibitor within the active site.
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The combination of these non-covalent interactions and the subsequent irreversible covalent

bond formation results in the high potency and selectivity of Nazartinib against EGFR mutants.

Quantitative Data
The following tables summarize the available quantitative data for Nazartinib's activity against

various EGFR forms and cell lines.

Parameter EGFR Mutant Value

Ki EGFR (L858R/T790M) 31 nM[13]

kinact EGFR (L858R/T790M) 0.222 min⁻¹[13]

Cell Line EGFR Mutation IC50 (Proliferation)

H1975 L858R/T790M 4 nM[14]

H3255 L858R 6 nM[14]

HCC827 ex19del 2 nM[14]

Signaling Pathways
Nazartinib inhibits the downstream signaling pathways that are aberrantly activated by mutant

EGFR, leading to cancer cell proliferation and survival.

EGFR Signaling Overview
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor

dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. This activation

initiates a cascade of intracellular signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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